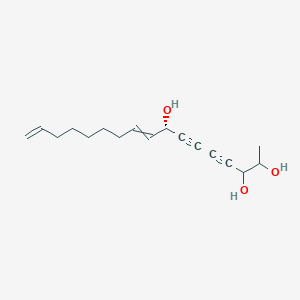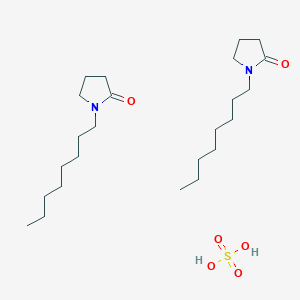
1-Octylpyrrolidin-2-one;sulfuric acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Octylpyrrolidin-2-one, also known as 1-octyl-2-pyrrolidone or N-octyl-2-pyrrolidone, is a member of the N-alkylpyrrolidin-2-one group. This compound is known for its surfactant properties due to the combination of a non-polar alkyl chain with a hydrophilic pyrrolidin-2-one head. It is slightly soluble in water and possesses both chemical and thermal stability . Sulfuric acid, on the other hand, is a highly corrosive strong mineral acid with the molecular formula H₂SO₄. It is widely used in various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions: 1-Octylpyrrolidin-2-one can be synthesized through the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives. The formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .
Industrial Production Methods: Industrial production methods for 1-octylpyrrolidin-2-one typically involve the use of non-ionic surfactants and other chemical intermediates. The compound is applied as a solvent and wetting agent, a chemical intermediate, and a permeation enhancer for transdermal drug delivery .
化学反応の分析
Types of Reactions: 1-Octylpyrrolidin-2-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can be oxidized by bacterial pairs isolated from river water and soil, leading to the formation of aliphatic carboxylic acid .
Common Reagents and Conditions: Common reagents used in the reactions of 1-octylpyrrolidin-2-one include oxidizing agents and bacterial strains capable of degrading the compound. The conditions for these reactions often involve aqueous environments and specific temperature and pH ranges .
Major Products Formed: The major products formed from the reactions of 1-octylpyrrolidin-2-one include 4-(2-oxopyrrolidin-1-yl)butanoic acid, which is produced as a result of partial degradation and concurrent oxidation of the terminal carbon atom of the remaining chain .
科学的研究の応用
1-Octylpyrrolidin-2-one has a wide range of scientific research applications. It is used as a solvent and wetting agent, a chemical intermediate, and a permeation enhancer for transdermal drug delivery. Additionally, it is a component of some pesticides and a cotton defoliant . The compound’s antibacterial properties make it useful in environmental science and pollution research, particularly in the study of bacterial degradation .
作用機序
The mechanism of action of 1-octylpyrrolidin-2-one involves its interaction with bacterial strains that can degrade the compound. The degradation process is initiated by octane-utilizing bacteria, which oxidize the terminal carbon atom of the octyl chain. The intermediate produced is further degraded by other bacterial members, leading to the complete degradation of the compound .
類似化合物との比較
1-Octylpyrrolidin-2-one is unique due to its combination of surfactant and solvent properties. Similar compounds include other N-alkylpyrrolidin-2-ones, such as N-methyl-2-pyrrolidone and N-ethyl-2-pyrrolidone. These compounds also possess surfactant properties but differ in their alkyl chain lengths and specific applications .
特性
CAS番号 |
918666-34-9 |
|---|---|
分子式 |
C24H48N2O6S |
分子量 |
492.7 g/mol |
IUPAC名 |
1-octylpyrrolidin-2-one;sulfuric acid |
InChI |
InChI=1S/2C12H23NO.H2O4S/c2*1-2-3-4-5-6-7-10-13-11-8-9-12(13)14;1-5(2,3)4/h2*2-11H2,1H3;(H2,1,2,3,4) |
InChIキー |
XJFIONYRDLFXQE-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN1CCCC1=O.CCCCCCCCN1CCCC1=O.OS(=O)(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


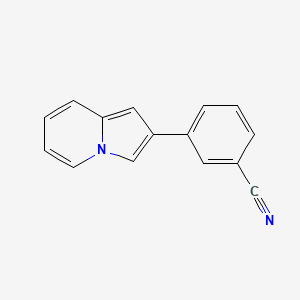

![3,3'-[(2-Aminopropane-1,3-diyl)bis(oxy)]di(benzene-1,2-dicarbonitrile)](/img/structure/B14192125.png)
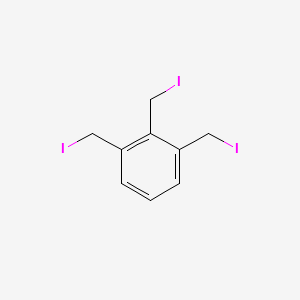
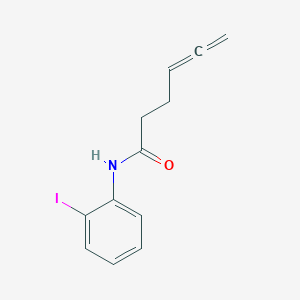
![4,5-Bis[2-methyl-5-(propan-2-yl)phenoxy]benzene-1,2-dicarbonitrile](/img/structure/B14192159.png)
![7'-Methylspiro[cyclohexane-1,3'-indole]](/img/structure/B14192161.png)
![1-[4-(1-Phenylethyl)piperazin-1-yl]-2-(thiophen-2-yl)ethan-1-one](/img/structure/B14192165.png)


![(5S)-5-Phenyl-3-[(tributylstannyl)methylidene]pyrrolidin-2-one](/img/structure/B14192191.png)
![2-[5-[3-(6-benzoylnaphthalen-2-yl)oxypropoxy]indol-1-yl]acetic Acid](/img/structure/B14192198.png)
